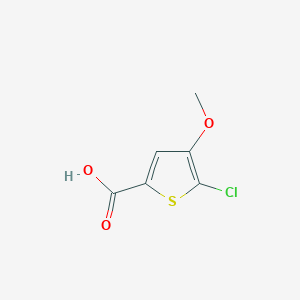

5-Chloro-4-methoxythiophene-2-carboxylic acid

Description

5-Chloro-4-methoxythiophene-2-carboxylic acid (CAS: 123418-47-3) is a heterocyclic compound with the molecular formula C₆H₅ClO₃S and a molecular weight of 192.62 g/mol . Its structure features a thiophene ring substituted with a chlorine atom at the 5-position, a methoxy group at the 4-position, and a carboxylic acid group at the 2-position. This compound is stored under inert conditions at 2–8°C to maintain stability .

Properties

Molecular Formula |

C6H5ClO3S |

|---|---|

Molecular Weight |

192.62 g/mol |

IUPAC Name |

5-chloro-4-methoxythiophene-2-carboxylic acid |

InChI |

InChI=1S/C6H5ClO3S/c1-10-3-2-4(6(8)9)11-5(3)7/h2H,1H3,(H,8,9) |

InChI Key |

OMJUJKAGBXJCKY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(SC(=C1)C(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Directed Lithiation and Carbon Dioxide Carboxylation

This method uses 2-chlorothiophene as the starting material. The process involves the selective lithiation at the 5-position using n-butyllithium at temperatures ≤ -30 °C, followed by carboxylation with carbon dioxide gas to introduce the carboxylic acid group at the 2-position (or vice versa depending on substitution pattern). This method provides high regioselectivity and yield.

Procedure Summary:

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | 2-Chlorothiophene, tetrahydrofuran | Dissolve and cool to below -30 °C |

| 2 | n-Butyllithium (2.5 M in hexane) | Add dropwise over 1 hour, stir 1 hour |

| 3 | Carbon dioxide gas | Introduce to carboxylate the lithiated intermediate |

| 4 | Acidification with HCl (36%) | Adjust pH to 2, isolate product by filtration |

This method yields 5-chlorothiophene-2-carboxylic acid with high purity and is scalable for industrial applications.

Friedel-Crafts Acylation Followed by Hydrolysis

Starting from 2-chlorothiophene, Friedel-Crafts acylation with trichloroacetyl chloride in the presence of aluminum trichloride produces 2-trichloroacetyl-5-chlorothiophene. This intermediate undergoes alkaline hydrolysis to yield the carboxylic acid.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 2-Chlorothiophene, trichloroacetyl chloride, AlCl3 | Friedel-Crafts acylation at controlled temperature |

| 2 | Aqueous alkali (e.g., NaOH) | Hydrolysis to carboxylic acid |

This route is efficient but requires careful control of reaction conditions to avoid over-acylation or side reactions.

One-Pot Chlorination and Carboxylation Method

A novel and industrially viable one-pot method synthesizes 5-chlorothiophene-2-carboxylic acid starting from 2-thiophenecarboxaldehyde. Chlorine gas is introduced to produce 5-chloro-2-thiophenecarboxaldehyde intermediate without isolation. This intermediate is then reacted with sodium hydroxide solution under controlled temperature, followed by further chlorination, quenching, extraction, acidification, filtration, recrystallization, and drying.

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | 2-Thiophenecarboxaldehyde, chlorine gas, -10 to 30 °C, 1-20 h | Chlorination to 5-chloro-2-thiophenecarboxaldehyde |

| 2 | Sodium hydroxide solution (20%), temperature ≤ 30 °C | Slow addition of intermediate, temperature control |

| 3 | Chlorine gas introduction, 15-30 °C, 4 hours | Further chlorination and reaction completion |

| 4 | Sodium sulfite quenching, solvent extraction (dichloromethane) | Removal of impurities |

| 5 | Acidification with concentrated hydrochloric acid (pH 1-2) | Precipitation of product |

| 6 | Filtration, recrystallization in ethanol-water mixture | Purification and isolation |

This method provides a high purity product (up to 96%) with minimized waste and cost, making it suitable for industrial-scale production.

Oxidation of 5-Chloro-2-acetylthiophene

Another approach involves oxidation of 5-chloro-2-acetylthiophene using sodium chlorite and potassium dihydrogen phosphate. This method converts the acetyl group into the carboxylic acid functionality.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 5-Chloro-2-acetylthiophene | Starting material |

| 2 | Sodium chlorite, potassium dihydrogen phosphate | Oxidation to carboxylic acid |

This method is useful when acetylated intermediates are readily available and provides high yields.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purity (%) | Industrial Suitability | Notes |

|---|---|---|---|---|---|---|

| Directed Lithiation & Carboxylation | 2-Chlorothiophene | n-Butyllithium, CO2, THF, -30 °C | High | High | Yes | Requires low temperature, highly selective |

| Friedel-Crafts Acylation & Hydrolysis | 2-Chlorothiophene | Trichloroacetyl chloride, AlCl3, aqueous alkali | Moderate | Moderate | Moderate | Sensitive to reaction conditions |

| One-Pot Chlorination-Carboxylation | 2-Thiophenecarboxaldehyde | Chlorine gas, NaOH, sodium sulfite, HCl, solvent extraction | High | Up to 96 | Yes | Cost-effective, fewer waste products |

| Oxidation of Acetyl Intermediate | 5-Chloro-2-acetylthiophene | Sodium chlorite, potassium dihydrogen phosphate | High | High | Moderate | Requires acetyl intermediate availability |

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-methoxythiophene-2-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

Oxidation: Sulfoxides and sulfones

Reduction: Alcohols and aldehydes

Substitution: Various substituted thiophene derivatives

Scientific Research Applications

5-Chloro-4-methoxythiophene-2-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-4-methoxythiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs and their substituent differences:

Physicochemical Properties

- Solubility: The methoxy group in 5-chloro-4-methoxythiophene-2-carboxylic acid increases polarity compared to non-oxygenated analogs like 5-chlorothiophene-2-carboxylic acid, enhancing solubility in polar solvents (e.g., DMSO, methanol) . Nitro-substituted analogs (e.g., 5-chloro-4-nitrothiophene-2-carboxylic acid) exhibit reduced solubility due to strong electron-withdrawing effects .

Acidity :

- The carboxylic acid group (pKa ~2–3) dominates acidity, but substituents modulate reactivity. For example, the fluorophenyl group in 5-(4-fluorophenyl)thiophene-2-carboxylic acid lowers the pKa compared to methoxy analogs via inductive effects .

Biological Activity

5-Chloro-4-methoxythiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a thiophene ring, a chlorine atom, a methoxy group, and a carboxylic acid group. These functional groups contribute to its diverse biological activities, making it a valuable candidate for the development of novel therapeutic agents.

Chemical Structure and Properties

The compound's structure is characterized by the following features:

- Thiophene Ring : Known for its role in various pharmacological effects.

- Chlorine Atom : Imparts unique reactivity and may enhance biological activity.

- Methoxy Group : Often associated with increased lipophilicity and potential modulation of biological interactions.

- Carboxylic Acid Group : Provides acidic properties that can influence solubility and interaction with biological targets.

Biological Activities

Research has indicated that 5-Chloro-4-methoxythiophene-2-carboxylic acid exhibits several promising biological activities:

- Anti-inflammatory Properties : The compound has been investigated for its potential to modulate inflammatory pathways, suggesting applications in treating inflammatory diseases.

- Antimicrobial Activity : Studies have shown that derivatives of this compound possess antimicrobial and antifungal properties, likely due to interactions with cellular membranes or inhibition of specific enzymes .

- Enzyme Inhibition : It may inhibit certain enzymes relevant to disease processes, although the detailed mechanisms are still under investigation .

Case Studies and Research Findings

Several studies have focused on the biological activity of 5-Chloro-4-methoxythiophene-2-carboxylic acid and its derivatives:

- Study on Enzyme Inhibition : A study demonstrated that derivatives of thiophene carboxylic acids could inhibit tyrosinase, an enzyme involved in melanin production. The structure-activity relationship indicated that modifications at specific positions could enhance inhibitory activity .

- Antioxidant Activity Assessment : Another research evaluated the antioxidant potential using various assays. The findings suggested that specific structural modifications led to significant antioxidant activity, comparable to standard antioxidants like ascorbic acid .

Comparative Analysis

A comparative analysis of related compounds highlights the unique properties of 5-Chloro-4-methoxythiophene-2-carboxylic acid:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-Methoxythiophene-2-carboxylic acid | Methoxy group at position 4 | Lacks chlorine; different reactivity |

| 4-Chlorothiophene-2-carboxylic acid | Chlorine at position 4 | No methoxy group; different solubility |

| 5-Chloro-2-thiophenecarboxylic acid | Chlorine at position 5 | Variations in biological activity |

| Thiophene-2-carboxylic acid | No substituents on thiophene | Base structure; serves as a starting point |

This table illustrates how variations in substitutions can significantly affect chemical behavior and biological activity.

The mechanism by which 5-Chloro-4-methoxythiophene-2-carboxylic acid exerts its biological effects is believed to involve:

- Interaction with Enzymes : The compound may modulate enzyme activity through binding interactions influenced by its functional groups.

- Synergistic Effects : When combined with other compounds, it may enhance therapeutic efficacy through synergistic mechanisms .

Q & A

Basic: What is the molecular structure and key physicochemical properties of 5-Chloro-4-methoxythiophene-2-carboxylic acid?

Answer:

The compound has the molecular formula C₆H₅ClO₃S , with a molecular weight of 192.62 g/mol (CAS 123418-47-3). Key functional groups include a carboxylic acid (-COOH) at position 2, a methoxy (-OCH₃) group at position 4, and a chlorine substituent at position 5 on the thiophene ring . Physicochemical properties such as melting point (146–150°C) and solubility in polar solvents are critical for experimental design. Stability under inert atmospheres (2–8°C) is recommended to prevent degradation .

Basic: What are the recommended methods for synthesizing 5-Chloro-4-methoxythiophene-2-carboxylic acid?

Answer:

Synthesis typically involves functionalizing the thiophene ring through electrophilic substitution. A common approach is:

Chlorination : Introduce chlorine at position 5 using reagents like N-chlorosuccinimide (NCS) in a polar aprotic solvent (e.g., DMF) .

Methoxylation : Install the methoxy group at position 4 via nucleophilic substitution (e.g., using NaOMe or Cu-mediated coupling) .

Carboxylation : Oxidize a methyl or hydroxymethyl group at position 2 to -COOH using KMnO₄ or CrO₃ under acidic conditions .

Key validation : Monitor reaction progress via TLC or HPLC. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Basic: How should researchers handle and store this compound safely in the laboratory?

Answer:

- Handling : Use PPE (nitrile gloves, lab coat, goggles) to avoid skin/eye contact (H315, H319). Work in a fume hood due to dust formation (H335) .

- Storage : Keep in amber glass bottles under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or hydrolysis .

- Incompatibilities : Avoid strong acids/bases (risk of decarboxylation) and oxidizing agents (e.g., HNO₃) .

Advanced: How do the electronic effects of substituents (Cl, OCH₃) influence the reactivity of this thiophene derivative?

Answer:

- Chlorine (electron-withdrawing) : Activates the ring toward nucleophilic aromatic substitution at position 5 but deactivates positions 2 and 4. Directs electrophiles to position 3 .

- Methoxy (electron-donating) : Enhances ring electron density, facilitating electrophilic substitution at position 4. Competing effects require careful optimization (e.g., Friedel-Crafts acylation) .

Methodological tip : Use DFT calculations (Gaussian, ORCA) to predict reactive sites and validate with experimental data (e.g., regioselectivity in halogenation) .

Advanced: What analytical techniques are most effective for characterizing crystallographic and spectroscopic properties?

Answer:

- X-ray crystallography : Use SHELX programs (SHELXT for solution, SHELXL for refinement) to resolve crystal packing and hydrogen-bonding networks. For unstable crystals, employ low-temperature (100 K) data collection .

- Spectroscopy :

- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm substitution patterns (e.g., δ ~165 ppm for -COOH in ¹³C) .

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of OCH₃) .

- Mass spectrometry : High-resolution ESI-MS for molecular ion ([M-H]⁻ at m/z 191.5) and fragmentation patterns .

Advanced: How can researchers resolve contradictions in spectroscopic or crystallographic data during characterization?

Answer:

- Contradiction example : Discrepancies in NMR shifts due to solvent polarity or tautomerism.

- Resolution :

- Crystallography : If poor diffraction occurs, try co-crystallization with a coformer (e.g., nicotinamide) or use synchrotron radiation for weak scatterers .

Advanced: What strategies are recommended for derivatizing this compound to explore structure-activity relationships (SAR) in drug discovery?

Answer:

- Derivatization sites :

- Carboxylic acid : Convert to amides (CDI coupling) or esters (Fischer esterification) to modulate bioavailability .

- Chlorine : Replace with -NH₂ (Buchwald-Hartwig amination) or -CF₃ (Ullmann coupling) to alter electronic profiles .

- Biological assays : Screen derivatives for antimicrobial activity (MIC assays) or kinase inhibition (ATP-binding assays) .

- Data analysis : Use multivariate statistics (PCA, PLS) to correlate substituent effects with bioactivity .

Advanced: How can computational modeling guide the design of experiments involving this compound?

Answer:

- Docking studies : Use AutoDock Vina to predict binding modes with target proteins (e.g., COX-2 for anti-inflammatory studies). Validate with MD simulations (AMBER) .

- Reactivity prediction : Apply Frontier Molecular Orbital (FMO) theory to identify sites prone to oxidation or nucleophilic attack .

- Solubility optimization : Predict logP and pKa using ChemAxon or ACD/Labs to guide solvent selection for reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.